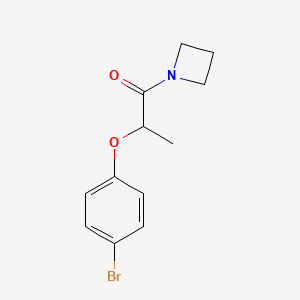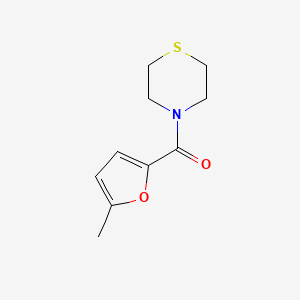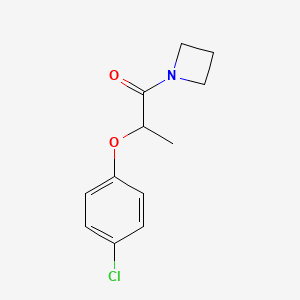
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a synthetic compound that belongs to the class of propanones and contains a chlorophenoxy group and an azetidine ring.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In pharmacology, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a tool compound to study the mechanism of action and pharmacokinetics of mGluR4 agonists. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
Wirkmechanismus
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one acts as a selective agonist for mGluR4, which is a G protein-coupled receptor (GPCR) that is expressed in various regions of the brain such as the striatum, cerebellum, and cortex. Activation of mGluR4 by 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In vitro, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In vivo, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has also been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has several advantages for lab experiments such as its high potency and selectivity for mGluR4, its stability in aqueous solutions, and its ability to cross the blood-brain barrier. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one also has some limitations such as its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one. One direction is the development of new analogs with improved potency and selectivity for mGluR4. Another direction is the investigation of the therapeutic potential of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Additionally, the elucidation of the molecular mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs will provide insights into the regulation of neurotransmitter release and the modulation of intracellular signaling pathways.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one involves the reaction of 4-chlorophenol with 2-bromo-1-(azetidin-1-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one as a white solid with a melting point of 94-96 °C. The purity of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVPAAUYPLUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


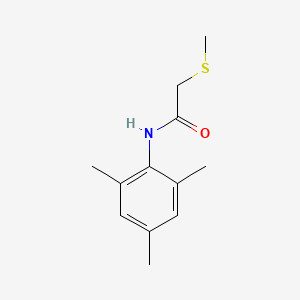
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

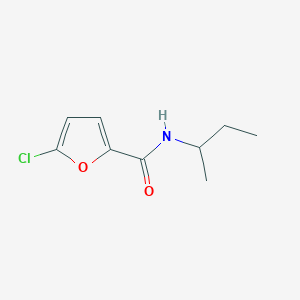
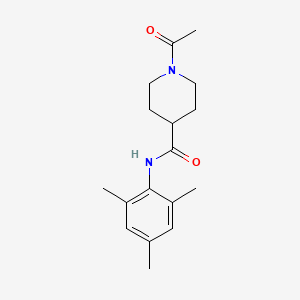
![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
